13(S)-HODE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 13th carbon position of linoleic acid. The hydroperoxide is then reduced to a hydroxyl group, resulting in the formation of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid .
Industrial Production Methods
The use of recombinant cells expressing lipoxygenases can enhance the yield and stability of the enzyme, making the production process more efficient .
Chemical Reactions Analysis
Types of Reactions
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 13-keto-octadeca-9,11-dienoic acid.
Reduction: Formation of 13-hydroxy-octadecanoic acid.
Substitution: Formation of 13-chloro-octadeca-9,11-dienoic acid.
Scientific Research Applications
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid has various scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxy fatty acids.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . The compound also enhances the release of arachidonic acid from phospholipids, leading to the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
- 13-hydroxy-9,11-octadecadienoic acid
- 13-keto-octadeca-9,11-dienoic acid
- 13-hydroxy-octadecanoic acid
- 13-chloro-octadeca-9,11-dienoic acid
Uniqueness
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid is unique due to its specific configuration and the presence of both hydroxyl and double bond functionalities. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017286 | |
Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-HODE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29623-28-7, 10219-69-9, 18104-45-5 | |
Record name | (S)-Coriolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29623-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coriolic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029623287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coriolic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018104455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORIOLIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2DA27TT5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CORIOLIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CYY2A5PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-HODE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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